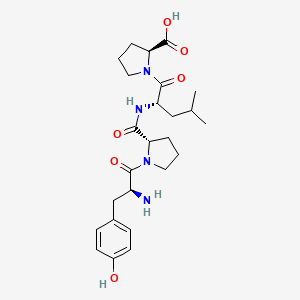
H-Tyr-Pro-Leu-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tyr-Pro-Leu-Pro-OH is a tetrapeptide composed of the amino acids tyrosine, proline, leucine, and proline. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are known for their roles in signaling pathways and as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Leu-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (leucine, proline, and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the efficiency of industrial peptide production .
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr-Pro-Leu-Pro-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodinane derivatives.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkylating agents and acylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptides with modified side chains .
Aplicaciones Científicas De Investigación
H-Tyr-Pro-Leu-Pro-OH has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of H-Tyr-Pro-Leu-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, neuropeptides like this compound can interact with receptors in the nervous system, influencing neurotransmission and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Tyr-Leu-Pro-Thr-OH: Another neuropeptide with similar structural features and biological activities.
H-Dmt-D-Arg-Aba-β-Ala-NH2: A tetrapeptide with opioid and neurotensin receptor activity.
Uniqueness
H-Tyr-Pro-Leu-Pro-OH is unique due to its specific sequence and the presence of tyrosine, which can undergo various chemical modifications. This uniqueness allows it to serve as a versatile tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H36N4O6 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O6/c1-15(2)13-19(24(33)29-12-4-6-21(29)25(34)35)27-22(31)20-5-3-11-28(20)23(32)18(26)14-16-7-9-17(30)10-8-16/h7-10,15,18-21,30H,3-6,11-14,26H2,1-2H3,(H,27,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 |
Clave InChI |
FWNZIZLGIXKJMX-TUFLPTIASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


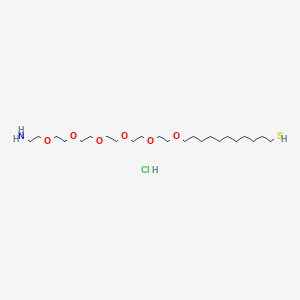
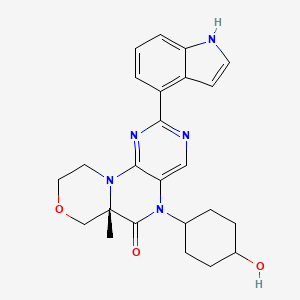
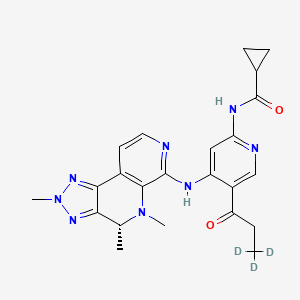
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)

![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)

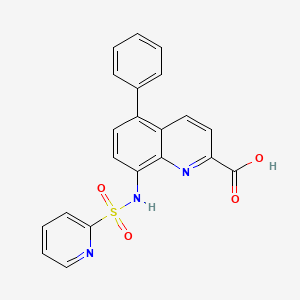
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
